

Application Notes & Protocols: Experimental Cross-Section Data for Selenium-78 Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Selenium-78**

Cat. No.: **B083074**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of experimental cross-section data for nuclear reactions involving **Selenium-78** (^{78}Se). It includes quantitative data from various experiments, presented in tabular format for ease of comparison. Furthermore, it outlines the detailed experimental protocols used to obtain this data, including Neutron Activation Analysis (NAA), the Time-of-Flight (TOF) method, and the Stacked-Foil Activation technique. These protocols are accompanied by workflow diagrams to provide a clear visual representation of the experimental setups.

Experimental Cross-Section Data for Selenium-78

The following tables summarize the experimentally measured cross-section values for several key reactions involving the ^{78}Se isotope.

Table 1: Cross-Section Data for the $^{78}\text{Se}(\text{n},\text{p})^{78}\text{As}$ Reaction

This reaction involves the bombardment of a ^{78}Se nucleus with a neutron, resulting in the emission of a proton and the formation of an Arsenic-78 (^{78}As) nucleus.

Incident Neutron Energy (MeV)	Measured Cross-Section (mb)
13.52 ± 0.67	20.49 ± 2.225[1]
13.73	21.1 ± 1.6[2]
14.07	22.4 ± 1.7[2]
14.42	24.9 ± 1.9[2]
14.68	26.1 ± 2.0[2]
14.77	27.0 ± 2.1[2]
19.86 ± 0.59	18.81 ± 2.453[1]

Table 2: Cross-Section Data for the $^{78}\text{Se}(\text{n},\gamma)^{79}\text{Se}$ Reaction

This neutron capture reaction is significant for understanding nucleosynthesis and for applications in nuclear technology. The data below was obtained in the keV energy region.

Incident Neutron Energy (keV)	Measured Cross-Section (mb)
15 - 100 (range)	Data available, specific values not listed in abstract[3]
~550	Data available, specific values not listed in abstract[3]

Note: The source indicates that the first experimental data for this reaction above the resolved resonance region were obtained, with uncertainties ranging from 4.0% to 5.5%. [3]

Experimental Protocols

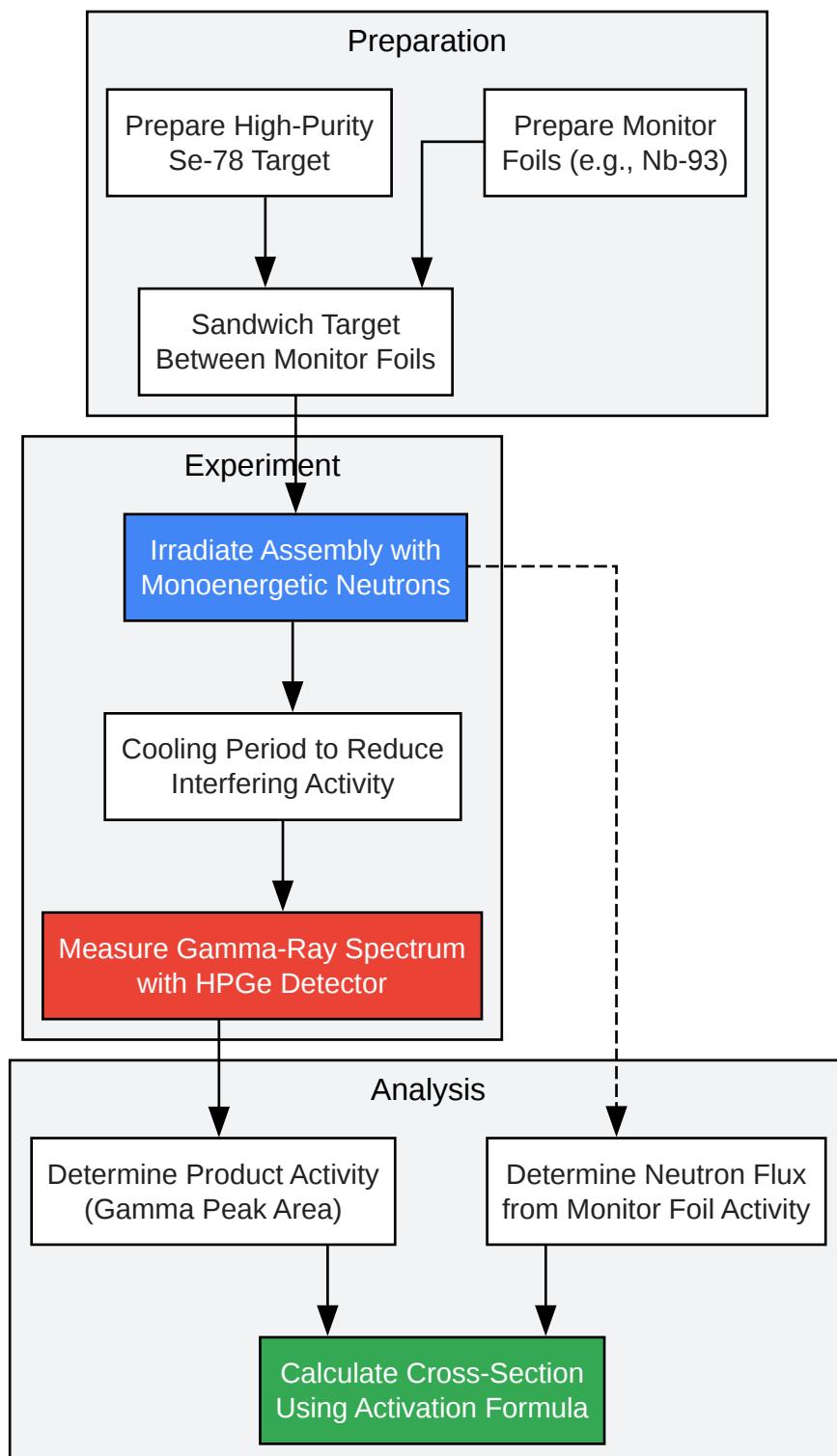
The following sections detail the methodologies employed for measuring the cross-sections of **Selenium-78** reactions.

Protocol 1: Measurement of (n,p), (n,α), and (n,2n) Cross-Sections via Neutron Activation Analysis (NAA)

The activation technique is a widely used method for measuring neutron-induced reaction cross-sections.[\[1\]](#)[\[4\]](#)[\[5\]](#) It involves irradiating a sample with neutrons and then measuring the radioactivity of the product nuclides.[\[6\]](#)

Objective: To determine the cross-section of neutron-induced reactions on ^{78}Se by measuring the gamma-ray activity of the resulting radioisotopes.

Materials and Equipment:


- Target: High-purity (e.g., 99.9%) Selenium powder pressed into a circular disk.[\[7\]](#)
- Monitor Foils: Foils of a material with a well-known reaction cross-section (e.g., Niobium-93, Aluminum-27) to monitor the neutron flux.[\[7\]](#)[\[8\]](#)
- Neutron Source: A particle accelerator producing quasi-monoenergetic neutrons, typically via the $^{3}\text{H}(\text{d},\text{n})^{4}\text{He}$ or $^{7}\text{Li}(\text{p},\text{n})^{7}\text{Be}$ reactions.[\[3\]](#)[\[7\]](#)[\[9\]](#)
- Gamma-Ray Detector: A high-purity Germanium (HPGe) detector with high-resolution gamma-ray spectrometry capabilities.[\[7\]](#)[\[10\]](#)
- Data Acquisition System: A multi-channel analyzer and associated software for collecting and analyzing gamma-ray spectra.[\[6\]](#)

Procedure:

- Target and Monitor Preparation: A Selenium sample is weighed and encapsulated. It is then sandwiched between two monitor foils (e.g., Nb foils).[\[7\]](#)
- Irradiation: The sample assembly is placed at a specific angle (e.g., 0° to 135°) relative to the incident beam and irradiated for a predetermined time.[\[7\]](#) The neutron flux is monitored throughout the irradiation.[\[7\]](#)
- Cooling: After irradiation, the sample is allowed to "cool" for a specific period. This allows short-lived interfering radioisotopes to decay.[\[11\]](#)
- Gamma-Ray Spectrometry: The irradiated sample is placed in front of an HPGe detector to measure the characteristic gamma-rays emitted from the decay of the product nucleus (e.g.,

⁷⁸As). The spectrum is collected for a set counting time.[1][6]

- Cross-Section Calculation: The reaction cross-section (σ) is calculated using the activation formula, which relates the measured activity (gamma peak area) to the number of target nuclei, neutron flux, irradiation time, cooling time, counting time, decay constant of the product, and detector efficiency.[1]

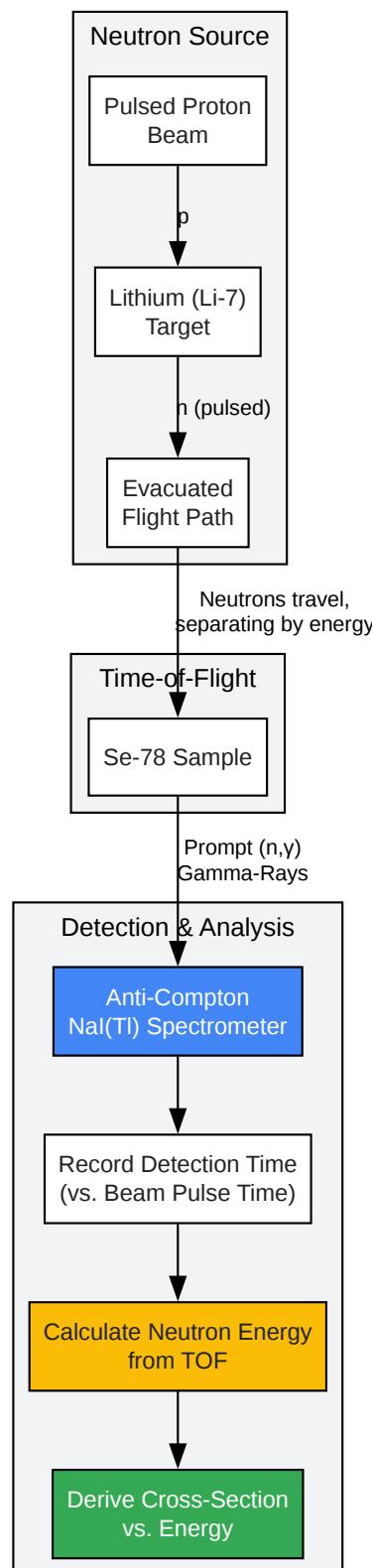
[Click to download full resolution via product page](#)

Workflow for the Neutron Activation Analysis (NAA) method.

Protocol 2: Measurement of (n,y) Cross-Sections via Time-of-Flight (TOF) Method

The TOF method is used to determine the energy of neutrons by measuring the time it takes for them to travel a known distance. This is particularly effective for measuring energy-dependent cross-sections.[12][13]

Objective: To measure the $^{78}\text{Se}(n,\gamma)^{79}\text{Se}$ capture cross-section as a function of neutron energy.


Materials and Equipment:

- Pulsed Neutron Source: A particle accelerator producing nanosecond-pulsed protons that strike a target (e.g., ^7Li) to generate pulsed neutrons via the $^7\text{Li}(p,n)^7\text{Be}$ reaction.[3]
- Flight Path: An evacuated tube of a known length (e.g., several meters) that the neutrons travel down.[13]
- Target: An enriched ^{78}Se sample placed at the end of the flight path.
- Gamma-Ray Detector: A large, high-efficiency gamma-ray spectrometer, such as an anti-Compton NaI(Tl) detector, capable of detecting the prompt gamma-rays from the capture reaction.[3]
- Standard Sample: A gold (^{197}Au) sample, for which the capture cross-section is well-known and used for normalization.[3]
- Timing Electronics: High-precision electronics to measure the time difference between the neutron pulse creation and the gamma-ray detection event.

Procedure:

- Neutron Production: A pulsed proton beam from an accelerator strikes a lithium target, producing bursts of neutrons.
- Time-of-Flight: The neutrons travel down the flight path. Higher energy neutrons arrive at the ^{78}Se target before lower energy neutrons.

- Capture and Detection: When a neutron is captured by a ^{78}Se nucleus, prompt gamma-rays are emitted and detected by the spectrometer. The time of this detection is recorded.
- Energy Determination: The neutron's kinetic energy is calculated from its time of flight over the known distance of the flight path.
- Data Analysis: A pulse-height weighting technique is applied to the measured gamma-ray spectra to determine the capture yield.[3] The ^{78}Se cross-section is then determined relative to the measurements taken with the ^{197}Au standard.[3]

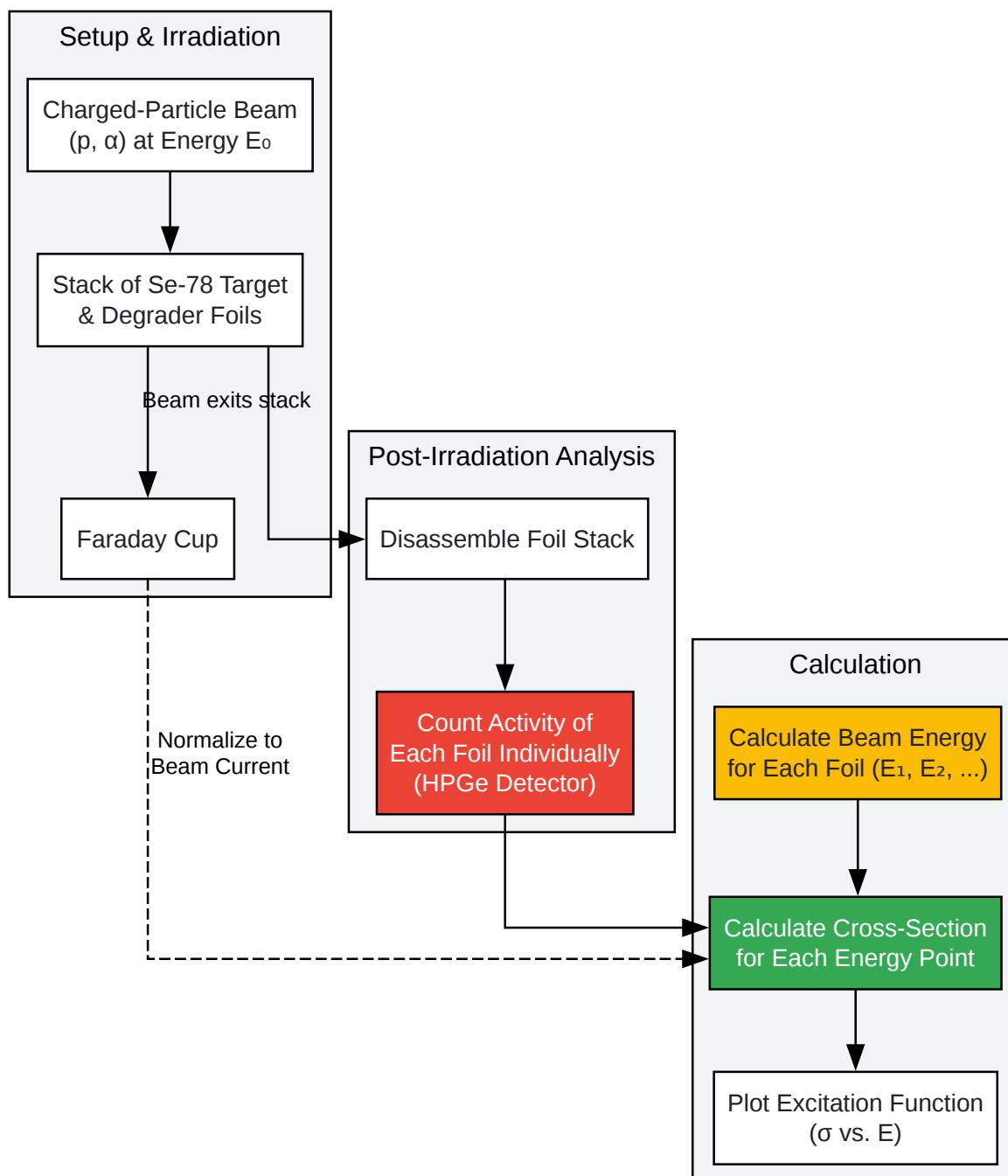
[Click to download full resolution via product page](#)

Workflow for the Time-of-Flight (TOF) measurement method.

Protocol 3: Measurement of Charged-Particle Induced Reaction Cross-Sections via Stacked-Foil Activation

This technique is used to measure cross-sections over a range of energies in a single irradiation. A beam of charged particles (like protons or alpha particles) passes through a stack of thin foils, losing energy in each foil.

Objective: To measure the excitation function (cross-section versus energy) for reactions like $^{78}\text{Se}(\text{p},\text{n})$ or $^{78}\text{Se}(\alpha,\text{n})$ across a range of incident particle energies.


Materials and Equipment:

- Target Foils: Thin, uniform foils of enriched ^{78}Se .
- Degrader/Energy-Monitor Foils: Foils of known materials (e.g., copper, aluminum) placed between target foils. These serve to decrease the beam energy in a predictable way and can also be used to monitor beam intensity.
- Charged-Particle Beam: A well-defined beam of protons or alpha particles from an accelerator (e.g., a Van de Graaff or Cyclotron).[\[14\]](#)[\[15\]](#)
- Faraday Cup: To measure the total charge of the beam that passes through the stack, for normalization.
- Gamma-Ray Detector: An HPGe detector for off-line activity measurement.

Procedure:

- Stack Preparation: A stack is assembled consisting of alternating target foils and degrader/monitor foils. The order and thickness of each foil are precisely recorded.
- Irradiation: The stack is placed in a target holder and irradiated with the charged-particle beam for a known duration. The total beam current is measured using a Faraday cup.
- Energy Calculation: The energy of the beam as it enters each successive foil in the stack is calculated using stopping power data (e.g., from SRIM tables).

- Disassembly and Measurement: After irradiation and a suitable cooling period, the stack is disassembled. The activity of each individual foil is measured using gamma-ray spectrometry.[\[15\]](#)
- Cross-Section Determination: For each target foil, the reaction cross-section at the corresponding calculated beam energy is determined using the activation formula, normalized to the beam intensity.

[Click to download full resolution via product page](#)

Workflow for the Stacked-Foil Activation method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sympnp.org [sympnp.org]
- 2. www-nds.iaea.org [www-nds.iaea.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Neutron activation analysis - Wikipedia [en.wikipedia.org]
- 6. usgs.gov [usgs.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. zgwlc.xml-journal.net [zgwlc.xml-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 11. barc.gov.in [barc.gov.in]
- 12. researchgate.net [researchgate.net]
- 13. ncsp.llnl.gov [ncsp.llnl.gov]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Experimental Cross-Section Data for Selenium-78 Reactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083074#experimental-cross-section-data-for-selenium-78-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com